molecular formula C16H13BrClN3 B13843886 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine

Cat. No.: B13843886
M. Wt: 362.65 g/mol
InChI Key: QZDCCWVGIJELOA-UHFFFAOYSA-N
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Description

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-chloroquinoline. This intermediate is synthesized by reacting 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene under reflux conditions . The resulting 6-bromo-4-chloroquinoline is then subjected to further reactions to introduce the 3-chloro-2-methylphenyl group and the diamine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline-4-ones or tetrahydroquinolines.

Scientific Research Applications

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer unique reactivity and biological activity

Properties

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

6-bromo-4-N-(3-chloro-2-methylphenyl)quinoline-3,4-diamine

InChI

InChI=1S/C16H13BrClN3/c1-9-12(18)3-2-4-14(9)21-16-11-7-10(17)5-6-15(11)20-8-13(16)19/h2-8H,19H2,1H3,(H,20,21)

InChI Key

QZDCCWVGIJELOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

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